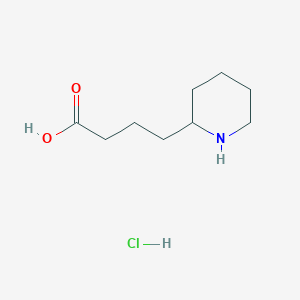
Acide 4-(pipéridin-2-yl)butanoïque chlorhydrate
Vue d'ensemble
Description
4-(Piperidin-2-yl)butanoic acid hydrochloride, also known as PBAH, is a compound derived from piperidine and butanoic acid. It is a white, crystalline solid with a molecular weight of 195.64 g/mol and a melting point of 188-190°C. PBAH is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. It is also used in the synthesis of several other organic compounds.
Applications De Recherche Scientifique
Synthèse d'inhibiteurs de la biosynthèse du NAD
Acide 4-(pipéridin-2-yl)butanoïque chlorhydrate: est utilisé dans la synthèse de composés comme le FK866, qui sont des inhibiteurs de la biosynthèse du NAD . Le NAD (nicotinamide adénine dinucléotide) est une coenzyme essentielle présente dans toutes les cellules vivantes, et son inhibition est étudiée pour ses applications thérapeutiques potentielles, notamment le traitement du cancer, en raison de son rôle dans le métabolisme et la survie cellulaire.
Inhibiteurs de la matriptase
Ce composé sert de réactif dans la modification d'inhibiteurs de la matriptase dérivés de la 3-amidinophénylalanine . La matriptase est un type de sérine protéase impliquée dans la progression et la métastase du cancer. Les inhibiteurs de la matriptase sont étudiés pour leur potentiel à arrêter la croissance et la propagation tumorale.
Réactions d'amide de Weinreb
En chimie organique, l'this compound est utilisé dans les réactions impliquant des amides de Weinreb et des oxazoles 2-magnésiés . Ces réactions sont importantes pour créer des molécules organiques complexes, qui peuvent avoir diverses applications en chimie médicinale et en développement de médicaments.
Inhibiteurs de la NAmPRTase
Le composé est un réactif clé dans la synthèse d'inhibiteurs de la NAmPRTase . La nicotinamide phosphoribosyltransférase (NAmPRTase) joue un rôle dans la voie de sauvetage du NAD, qui est essentielle pour le métabolisme énergétique. Les inhibiteurs de cette enzyme sont explorés pour leur utilisation potentielle dans le traitement de maladies comme le cancer et les troubles métaboliques.
Recherche pharmacologique
En pharmacologie, l'this compound est impliqué dans le développement de divers agents pharmacologiques . Son groupement pipéridine est une caractéristique structurelle commune dans de nombreux produits pharmaceutiques, et ses dérivés sont présents dans plusieurs classes de médicaments, y compris ceux qui ont des propriétés analgésiques, anticonvulsivantes et antiarythmiques.
Études biochimiques
Le composé est utilisé dans des études biochimiques pour explorer la fonction des enzymes et d'autres protéines . En modifiant des acides aminés spécifiques ou en inhibant certaines activités enzymatiques, les chercheurs peuvent mieux comprendre les processus biologiques auxquels ces protéines sont impliquées.
Synthèse chimique
Dans le domaine de la synthèse chimique, l'this compound est un bloc de construction précieux pour construire des molécules organiques complexes . Sa réactivité et ses groupes fonctionnels en font un réactif polyvalent pour former des liaisons et introduire des cycles pipéridine dans de nouveaux composés.
Chimie environnementale
Bien que les applications directes dans les études environnementales ne soient pas explicitement mentionnées, la synthèse et l'utilisation de ces composés doivent toujours tenir compte de l'impact environnemental et de la sécurité . La recherche sur la dégradation, la bioaccumulation et la toxicité des composés chimiques est cruciale pour garantir qu'ils ne nuisent pas à l'environnement.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to participate in the synthesis of fk866 , an inhibitor of NAD biosynthesis .
Mode of Action
It is known to be a reactant in the synthesis of FK866 , suggesting it may interact with its targets to inhibit NAD biosynthesis .
Biochemical Pathways
The compound is involved in the NAD biosynthesis pathway through its role in the synthesis of FK866 . NAD is a crucial coenzyme in redox reactions, and its inhibition can have significant downstream effects on cellular metabolism and energy production.
Result of Action
As a reactant in the synthesis of fk866 , an inhibitor of NAD biosynthesis , it can be inferred that its action may result in decreased NAD levels, affecting cellular metabolism and energy production.
Analyse Biochimique
Biochemical Properties
4-(Piperidin-2-yl)butanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of inhibitors for NAD biosynthesis . It interacts with enzymes such as NAmPRTase, which is involved in the NAD salvage pathway . The compound’s interaction with NAmPRTase inhibits the enzyme’s activity, leading to a decrease in NAD levels. This inhibition is crucial for studying the effects of reduced NAD levels on cellular metabolism and function.
Cellular Effects
The effects of 4-(Piperidin-2-yl)butanoic acid hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound’s inhibition of NAD biosynthesis affects the energy metabolism of cells, leading to altered cellular functions. Additionally, changes in gene expression due to reduced NAD levels can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-(Piperidin-2-yl)butanoic acid hydrochloride exerts its effects through binding interactions with biomolecules and enzyme inhibition . The compound binds to the active site of NAmPRTase, preventing the enzyme from catalyzing the conversion of nicotinamide to NAD . This inhibition leads to a decrease in NAD levels, which in turn affects various cellular processes. The compound may also influence gene expression by modulating transcription factors that are sensitive to NAD levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Piperidin-2-yl)butanoic acid hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical properties. Long-term exposure to the compound can lead to sustained inhibition of NAD biosynthesis, resulting in prolonged effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-(Piperidin-2-yl)butanoic acid hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits NAD biosynthesis without causing significant toxicity . At higher doses, the compound can induce toxic effects, including cellular damage and apoptosis . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
4-(Piperidin-2-yl)butanoic acid hydrochloride is involved in metabolic pathways related to NAD biosynthesis . It interacts with enzymes such as NAmPRTase, which catalyzes the conversion of nicotinamide to NAD . By inhibiting this enzyme, the compound disrupts the NAD salvage pathway, leading to decreased NAD levels. This disruption can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(Piperidin-2-yl)butanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical properties and effects on cellular function.
Subcellular Localization
The subcellular localization of 4-(Piperidin-2-yl)butanoic acid hydrochloride is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can affect its interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
4-piperidin-2-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-9(12)6-3-5-8-4-1-2-7-10-8;/h8,10H,1-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEDJYFOMIEMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497266 | |
| Record name | 4-(Piperidin-2-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63987-69-9 | |
| Record name | 4-(Piperidin-2-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



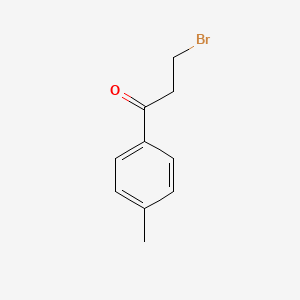
![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)
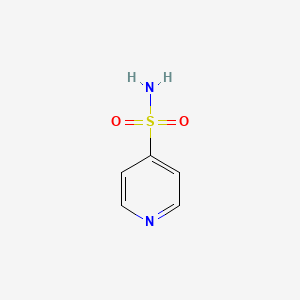

![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)
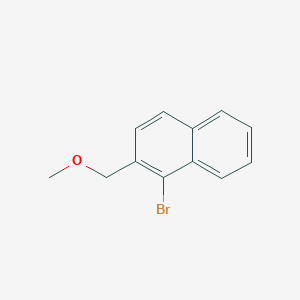
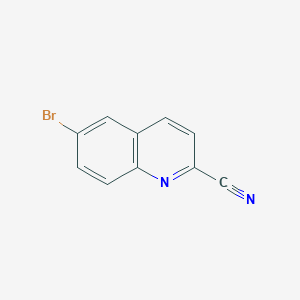






![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)